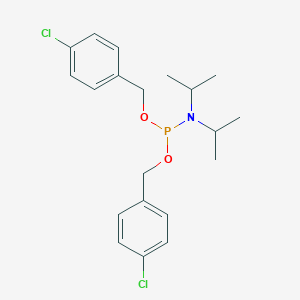

Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite

Description

BenchChem offers high-quality Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[bis[(4-chlorophenyl)methoxy]phosphanyl]-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26Cl2NO2P/c1-15(2)23(16(3)4)26(24-13-17-5-9-19(21)10-6-17)25-14-18-7-11-20(22)12-8-18/h5-12,15-16H,13-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQXCPQSBNWTOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCC1=CC=C(C=C1)Cl)OCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26Cl2NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399270 | |

| Record name | Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128858-43-5 | |

| Record name | Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite

Introduction

In the landscape of modern biochemical synthesis, phosphoramidites are indispensable reagents that form the bedrock of technologies like automated oligonucleotide synthesis and the chemical biology of signal transduction.[1] Among these, Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite stands out as a versatile and powerful phosphitylating agent. Its unique structural attributes make it particularly valuable for the synthesis of phosphopeptides, which are critical tools for studying the complex cellular signaling pathways governed by protein phosphorylation.[2][3]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the core chemical properties of Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite, the mechanistic principles behind its reactivity, its primary applications, and the requisite protocols for its synthesis, handling, and safe use. The insights herein are designed to empower scientists to leverage this reagent with confidence and precision in their research endeavors.

Core Chemical and Physical Properties

The efficacy and application of any chemical reagent are fundamentally dictated by its structure and physical characteristics. Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite is a colorless oil whose structure is defined by a central trivalent phosphorus atom.[4] This phosphorus center is bonded to a sterically hindered diisopropylamino group and two p-chlorobenzyl ester groups. The diisopropylamino group provides stability under neutral conditions while acting as an excellent leaving group upon activation by a weak acid. The p-chlorobenzyl groups serve as protecting moieties for the phosphite, which are later removed to reveal the desired phosphate.

The table below summarizes the key identifiers and quantitative physical properties of this reagent, which are essential for accurate stoichiometric calculations and procedural design.

| Property | Value |

| CAS Number | 128858-43-5[4][5][6][7][8] |

| Molecular Formula | C₂₀H₂₆Cl₂NO₂P[4] |

| Molecular Weight | 414.31 g/mol [4] |

| Appearance | Colorless Oil[4] |

| Boiling Point | 427.9°C at 760 mmHg[4] |

| Flash Point | 212.6°C[4] |

| InChI Key | OCQXCPQSBNWTOF-UHFFFAOYSA-N[4] |

| Canonical SMILES | CC(C)N(C(C)C)P(OCC1=CC=C(C=C1)Cl)OCC2=CC=C(C=C2)Cl[4] |

The Chemistry of Phosphitylation

The primary function of Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite is to introduce a protected phosphate group onto a nucleophilic hydroxyl moiety, a process known as phosphitylation. This reaction proceeds through a well-defined, three-step mechanism: activation, coupling, and oxidation.

Mechanism of Action

The success of phosphitylation hinges on the precise execution of each step under anhydrous conditions, as phosphoramidites are highly sensitive to moisture.

-

Activation: The reaction is initiated by a weak acid, such as 1H-tetrazole or 4,5-dicyanoimidazole. The activator protonates the nitrogen of the diisopropylamino group, converting it into a good leaving group. This generates a highly reactive phosphitylating intermediate. The choice of activator is critical; it must be acidic enough to protonate the phosphoramidite but not so acidic as to remove other acid-labile protecting groups present on the substrate.

-

Coupling: The activated intermediate is then attacked by a free hydroxyl group on the target molecule (e.g., a serine residue on a peptide). This nucleophilic substitution displaces the diisopropylammonium salt, forming a new P-O bond and yielding a trivalent phosphite triester. This step is typically rapid and highly efficient.

-

Oxidation: The newly formed phosphite triester is unstable and must be oxidized to the more stable pentavalent phosphate triester. This is commonly achieved using an oxidizing agent like tert-butyl hydroperoxide or an iodine solution in a THF/water/pyridine mixture.[9] This step solidifies the phosphate linkage.

Sources

- 1. twistbioscience.com [twistbioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. The synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. lgcstandards.com [lgcstandards.com]

- 6. Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite,(CAS# 128858-43-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 7. usbio.net [usbio.net]

- 8. 128858-43-5|Bis(4-chlorobenzyl) diisopropylphosphoramidite|BLD Pharm [bldpharm.com]

- 9. researchgate.net [researchgate.net]

The Core Mechanism of Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of synthetic nucleic acid chemistry, the choice of phosphate protecting group is a critical determinant of success, influencing stability, coupling efficiency, and the final deprotection strategy. Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite has emerged as a specialized reagent, particularly valuable in the synthesis of phosphopeptides and modified oligonucleotides where orthogonal deprotection schemes are paramount. This guide provides a comprehensive examination of its mechanism of action, delving into the role of the di-p-chlorobenzyl group, its application in solid-phase synthesis, and the specific conditions required for its removal. We will explore the causality behind its use over more conventional phosphoramidites and provide detailed experimental insights for its successful implementation.

Introduction: Beyond Standard Phosphoramidite Chemistry

The solid-phase synthesis of oligonucleotides via the phosphoramidite method is a cornerstone of modern biotechnology, enabling the creation of custom DNA and RNA sequences for a myriad of applications, from diagnostics to therapeutics.[1][2] The standard synthesis cycle, involving detritylation, coupling, capping, and oxidation, is a well-oiled machine.[3] A crucial component of the phosphoramidite monomer is the protecting group on the phosphorus atom, which prevents unwanted side reactions during synthesis.[4]

While the β-cyanoethyl group is the most commonly used phosphate protecting group due to its straightforward removal under basic conditions, certain applications demand a more nuanced approach.[5][6] The synthesis of complex molecules, such as phosphopeptides or oligonucleotides bearing sensitive modifications, often requires an orthogonal deprotection strategy .[7] This is where protecting groups with distinct chemical labilities are used, allowing for the selective removal of one group without affecting others.[7] Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite is a key enabler of such strategies, offering a phosphate protecting group that is stable to the conditions used to remove standard base and sugar protecting groups, yet can be cleaved under specific, non-standard conditions.

The Di-p-chlorobenzyl Group: A Strategic Choice for Phosphate Protection

The defining feature of this phosphoramidite is the presence of two p-chlorobenzyl groups protecting the phosphate oxygen. The electron-withdrawing nature of the chlorine atoms on the benzyl rings plays a significant role in the stability and reactivity of the phosphotriester linkage formed during synthesis.

Enhanced Stability

Compared to the standard β-cyanoethyl group, which can be prematurely cleaved under certain conditions, the p-chlorobenzyl group offers greater stability throughout the oligonucleotide synthesis cycle. This robustness is particularly advantageous when synthesizing long oligonucleotides or when numerous coupling cycles are required, minimizing the accumulation of failure sequences arising from premature deprotection.

Orthogonal Deprotection Capability

The primary advantage of the p-chlorobenzyl protecting group is its unique cleavage condition, which is orthogonal to the basic conditions (e.g., concentrated ammonium hydroxide) used to remove exocyclic amine protecting groups (like benzoyl or isobutyryl) and the cyanoethyl group.[7][8] This orthogonality is crucial for synthesizing molecules like phosphopeptides, where the peptide is assembled on a solid support, and a specific amino acid residue is then phosphorylated using the phosphoramidite. The p-chlorobenzyl groups protect the phosphate during the subsequent peptide chain elongation and final cleavage from the resin.

Mechanism of Action in Solid-Phase Synthesis

The core mechanism of Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite in the coupling step of solid-phase synthesis is analogous to that of standard phosphoramidites. The process is a four-step cycle for each nucleotide addition.

`dot digraph "Phosphoramidite_Cycle" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Detritylation [label="1. Detritylation\n(Acidic Wash, e.g., TCA)\nRemoves 5'-DMT group", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="2. Coupling\n(Di-p-chlorobenzyl Phosphoramidite + Activator)\nForms new phosphite triester bond", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Capping [label="3. Capping\n(Acetic Anhydride)\nBlocks unreacted 5'-OH groups", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidation [label="4. Oxidation\n(Iodine Solution)\nConverts P(III) to stable P(V) phosphate triester", fillcolor="#34A853", fontcolor="#FFFFFF"]; NextCycle [label="Ready for\nNext Cycle", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Detritylation -> Coupling [label="Exposes 5'-OH"]; Coupling -> Capping [label="Extends Chain"]; Capping -> Oxidation [label="Prevents Failure Sequences"]; Oxidation -> NextCycle [label="Stabilizes Linkage"]; NextCycle -> Detritylation [style=dashed, label="Start of new cycle"]; } ` Diagram 1: The solid-phase oligonucleotide synthesis cycle.

Step 1: Activation and Coupling

The synthesis cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) group from the nucleoside attached to the solid support. The Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite is then activated by a weak acid, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT). The activator protonates the diisopropylamino group, converting it into a good leaving group.

The free 5'-hydroxyl group of the support-bound nucleoside then acts as a nucleophile, attacking the activated phosphorus center. This results in the formation of a new phosphite triester linkage, with the phosphate group protected by the two p-chlorobenzyl groups.

`dot digraph "Coupling_Mechanism" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=record, fontname="Arial", fontsize=10, style="filled"]; edge [fontname="Arial", fontsize=9];

// Nodes Phosphoramidite [label="{Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite | P(OR)2(NiPr2)}", fillcolor="#F1F3F4", fontcolor="#202124"]; Activator [label="{Activator | (e.g., Tetrazole)}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Activated_Intermediate [label="{Activated Intermediate | [P(OR)2(Activator)]+}", fillcolor="#FBBC05", fontcolor="#202124"]; Support_Bound_Oligo [label="{Support-Bound Oligonucleotide | 5'-OH}", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupled_Product [label="{Phosphite Triester | P(III) Linkage}", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Phosphoramidite -> Activated_Intermediate [label="Protonation of NiPr2"]; Activator -> Activated_Intermediate; Support_Bound_Oligo:f0 -> Coupled_Product [label="Nucleophilic Attack"]; Activated_Intermediate -> Coupled_Product [label="Displaces Activator"]; } ` Diagram 2: The phosphoramidite coupling reaction mechanism.

Step 2: Capping

To prevent the elongation of chains that failed to react in the coupling step, any unreacted 5'-hydroxyl groups are irreversibly blocked using a capping reagent, typically acetic anhydride and N-methylimidazole.

Step 3: Oxidation

The newly formed phosphite triester linkage is unstable and must be oxidized to a more stable pentavalent phosphate triester. This is typically achieved using an aqueous iodine solution. The resulting internucleotide linkage is now a phosphate triester protected by the two p-chlorobenzyl groups.

Deprotection of the p-Chlorobenzyl Group

The final and most critical step that differentiates this phosphoramidite is the deprotection of the phosphate group. Standard basic deprotection with ammonium hydroxide, which cleaves the oligonucleotide from the support and removes base protecting groups, leaves the p-chlorobenzyl groups intact. Their removal requires a specific set of reagents and conditions.

Silylitic Cleavage with Thiophenol

The most cited method for the cleavage of benzyl and, by extension, p-chlorobenzyl phosphate protecting groups is through a silylitic mechanism, often employing a soft nucleophile like thiophenol.[8][9] The reaction is typically facilitated by a silylating agent and scavengers to prevent side reactions.

Mechanism of Silylitic Cleavage: The precise mechanism can be complex, but it generally involves nucleophilic attack by the thiophenolate anion at the benzylic carbon of the p-chlorobenzyl group. This is an SN2-type displacement where the phosphate ester acts as the leaving group. The presence of scavengers like m-cresol is important to trap reactive intermediates that could otherwise modify the oligonucleotide.

Alternative Deprotection Methods

While thiophenol is effective, its foul odor and toxicity have prompted research into alternative deprotection reagents.[9][10] Other methods for benzyl-type group removal include:

-

Hydrogenolysis: Catalytic hydrogenation can be used, but its application in solid-phase synthesis is challenging and may not be compatible with all nucleobases or other modifications.

-

Strong Acid: Very strong acids can cleave benzyl ethers, but these conditions are generally too harsh for oligonucleotides, leading to depurination.

-

Silyl Halides: Reagents like bromotrimethylsilane (TMSBr) have been shown to selectively cleave benzyl phosphate esters.[11]

Experimental Protocols

The following protocols are illustrative and should be optimized based on the specific sequence, scale, and available instrumentation.

Protocol for Phosphorylation of a Hydroxy Amino Acid on Solid Support

This protocol describes the "global phosphorylation" approach, where a peptide is first synthesized, and a specific residue is then phosphorylated.

-

Peptide Synthesis: Assemble the desired peptide sequence on a suitable solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS). The specific amino acid to be phosphorylated (e.g., Ser, Thr, Tyr) should have its side-chain hydroxyl group unprotected.

-

Phosphitylation:

-

Swell the peptide-resin in anhydrous dichloromethane (DCM).

-

In a separate vessel, pre-activate Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite (1.5 to 2.0 equivalents relative to the resin loading) with 1H-tetrazole (3 to 4 equivalents) in anhydrous acetonitrile for 1-2 minutes.

-

Add the activated phosphoramidite solution to the resin and react for 30-60 minutes at room temperature.

-

Wash the resin thoroughly with acetonitrile and DCM.

-

-

Oxidation:

-

Treat the resin with a standard solution of 0.1 M iodine in THF/pyridine/water for 15-30 minutes.

-

Wash the resin with DCM, methanol, and dry under vacuum.

-

-

Final Deprotection and Cleavage:

-

Perform a final deprotection of the peptide's side-chain protecting groups and cleavage from the resin using a standard TFA cocktail (e.g., TFA/TIS/water).

-

The p-chlorobenzyl groups on the phosphate will remain intact.

-

-

Phosphate Deprotection:

-

Dissolve the crude, phosphate-protected phosphopeptide in a suitable solvent.

-

Treat with a solution of thiophenol, triethylamine, and a scavenger like m-cresol in an appropriate solvent (e.g., DMF or dioxane).

-

Monitor the reaction by HPLC or mass spectrometry until deprotection is complete.

-

Purify the final phosphopeptide by preparative HPLC.

-

Data Summary: Comparison of Phosphate Protecting Groups

| Protecting Group | Common Deprotection Conditions | Key Advantages | Common Applications |

| β-Cyanoethyl | Concentrated Ammonium Hydroxide (NH₄OH) | Rapid cleavage, compatible with standard DNA/RNA synthesis | Standard DNA and RNA synthesis |

| Methyl | Thiophenol/Triethylamine | Small size | Some specialized synthesis |

| Di-p-chlorobenzyl | Thiophenol/Scavengers; Silyl Halides | Stable to standard basic deprotection; enables orthogonal strategies | Phosphopeptide synthesis; synthesis of oligonucleotides with base-labile modifications |

| Allyl | Palladium(0) catalysts | Orthogonal to acid and base-labile groups | Synthesis of highly modified or sensitive oligonucleotides |

Conclusion and Future Perspectives

Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite is a powerful, albeit specialized, tool in the synthetic chemist's arsenal. Its primary value lies not in routine oligonucleotide synthesis, but in complex, multi-step syntheses where its unique stability and orthogonal deprotection properties are essential. The ability to protect a phosphate group through numerous chemical steps and then selectively remove the protecting groups under specific conditions is critical for the creation of sophisticated biomolecules like phosphopeptides.

Future research will likely focus on developing milder and more user-friendly deprotection methods for benzyl-type protecting groups, moving away from toxic and malodorous reagents like thiophenol. The development of new orthogonal protecting group strategies will continue to be a driving force in enabling the synthesis of increasingly complex and functional nucleic acid and peptide conjugates for therapeutic and diagnostic applications.

References

-

Request PDF. (n.d.). Dibenzyl N,N-Diisopropylphosphoramidite. ResearchGate. Retrieved January 14, 2026, from [Link]

-

Springer Nature Experiments. (n.d.). Protecting Groups in Oligonucleotide Synthesis. Retrieved January 14, 2026, from [Link]

-

ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2025, August 6). A Selective Removal of Benzyl Protecting Groups in Aryl Phosphate Esters with Bromotrimethylsilane. Retrieved January 14, 2026, from [Link]

-

PubMed. (n.d.). Orthogonal Photolysis of Protecting Groups. Retrieved January 14, 2026, from [Link]

-

PMC - NIH. (n.d.). Photorelease of phosphates: Mild methods for protecting phosphate derivatives. Retrieved January 14, 2026, from [Link]

-

Glen Research. (n.d.). Deprotection Guide. Retrieved January 14, 2026, from [Link]

-

NIH. (2022, December 3). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). WO2004009612A1 - Deprotection of phosphorus in oligonucleotide synthesis.

-

PMC - NIH. (n.d.). Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA. Retrieved January 14, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved January 14, 2026, from [Link]

-

Manual Oligonucleotide Synthesis Using the Phosphoramidite Method. (n.d.). Retrieved January 14, 2026, from [Link]

-

PMC - NIH. (n.d.). Oligonucleotide synthesis under mild deprotection conditions. Retrieved January 14, 2026, from [Link]

-

Chemie Brunschwig. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Retrieved January 14, 2026, from [Link]

-

UTUPub. (n.d.). SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD. Retrieved January 14, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Combined nucleobase and backbone modifications enhance DNA duplex stability and preserve biocompatibility. Retrieved January 14, 2026, from [Link]

-

Nucleophilic Groups Protection of Phosphoramidite for DNA Synthesis. (n.d.). Retrieved January 14, 2026, from [Link]

-

Solid Phase Oligonucleotide Synthesis. (n.d.). Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2025, August 7). 2-Methyl-5- tert -butylthiophenol—An Odorless Deprotecting Reagent Useful in Synthesis of Oligonucleotides and Their Analogs. Retrieved January 14, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. atdbio.com [atdbio.com]

- 7. Protective Groups [organic-chemistry.org]

- 8. nbinno.com [nbinno.com]

- 9. WO2004009612A1 - Deprotection of phosphorus in oligonucleotide synthesis - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Application of Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite in Biopolymer Synthesis

Abstract: This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite. We will explore its fundamental chemical properties, its critical role as a phosphitylating agent, and its applications in the synthesis of phosphopeptides and oligonucleotides. This guide emphasizes the causality behind experimental choices, providing detailed, field-proven protocols and characterization data to ensure scientific integrity and reproducibility.

Introduction: The Central Role of Phosphitylating Agents in Synthetic Biology

The precise chemical synthesis of biopolymers such as peptides and oligonucleotides is foundational to modern molecular biology, diagnostics, and therapeutics. At the heart of these synthetic strategies lies a class of reagents known as phosphoramidites. These are organophosphorus compounds in the P(III) oxidation state, engineered for the controlled and efficient formation of phosphite triester intermediates, which are subsequently oxidized to the stable phosphate linkages that form the backbone of these vital macromolecules.[1]

Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite is a specialized phosphitylating agent designed for the phosphorylation of hydroxyl groups, particularly those on amino acid residues (serine, threonine, and tyrosine) and the 5'-hydroxyl of nucleosides. Its structure features a reactive N,N-diisopropylphosphoramidite moiety and two p-chlorobenzyl groups that serve as temporary protectors of the phosphate oxygen atoms during synthesis.

The choice of protecting groups is a critical determinant of the success of a multi-step synthesis. The p-chlorobenzyl groups in this reagent offer a distinct advantage in specific synthetic contexts, particularly in phosphopeptide synthesis, by providing enhanced stability to acidic conditions compared to standard benzyl groups.[2] This guide will elucidate the practical implications of this chemical feature.

The Chemistry of Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite: Structure and Function

The efficacy of Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite stems from the specific roles of its constituent parts:

-

The P(III) Center: The trivalent phosphorus atom is highly reactive towards nucleophiles, such as the hydroxyl groups of amino acids and nucleosides.

-

The Diisopropylamino Group: This bulky amine serves as an excellent leaving group upon activation by a weak acid, such as tetrazole. Its steric hindrance also contributes to the reagent's stability during storage.[3]

-

The p-Chlorobenzyl Protecting Groups: These groups shield the oxygen atoms of the phosphite intermediate from unwanted side reactions during the synthetic cycles. The electron-withdrawing nature of the chlorine atom increases the stability of the benzyl group towards acidic reagents commonly used in solid-phase synthesis, such as the trifluoroacetic acid (TFA) solutions used for the removal of other protecting groups like Fmoc or Trt.[2]

The general structure of the reagent is depicted below:

Figure 1: Structure of Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite.

Mechanism of Action: The Phosphitylation Reaction

The phosphitylation reaction proceeds via a well-established mechanism involving activation, nucleophilic attack, and oxidation. This process is central to both phosphopeptide and oligonucleotide synthesis.

Activation by Tetrazole

In the presence of a weak acid, typically 1H-tetrazole, the nitrogen atom of the diisopropylamino group is protonated. This protonation converts the amino group into a better leaving group. Concurrently, the tetrazole anion acts as a nucleophile, displacing the diisopropylamine to form a highly reactive phosphotetrazolide intermediate.[1][3][4][5][6] This intermediate is not directly observed under normal synthetic conditions due to its transient nature.

Figure 2: Activation and Coupling Workflow.

Nucleophilic Attack and Oxidation

The activated phosphotetrazolide intermediate is highly electrophilic at the phosphorus center. The free hydroxyl group of the target amino acid or nucleoside acts as a nucleophile, attacking the phosphorus and displacing the tetrazolide to form a phosphite triester. This newly formed P(III) linkage is unstable and must be oxidized to a stable P(V) phosphate triester. The oxidation is typically carried out using a solution of iodine in the presence of water and a mild base like pyridine or, alternatively, with peroxides such as tert-butyl hydroperoxide (tBuOOH).[7]

Application in Solid-Phase Phosphopeptide Synthesis

Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite is a valuable reagent for the "post-assembly" phosphorylation of peptides synthesized on a solid support. This strategy involves synthesizing the full-length peptide first, followed by the selective phosphorylation of serine, threonine, or tyrosine residues.

Rationale for Post-Assembly Phosphorylation

-

Efficiency: Incorporating protected phosphoamino acid monomers during synthesis can sometimes lead to lower coupling efficiencies.

-

Flexibility: A single peptide sequence can be used to generate both the phosphorylated and non-phosphorylated versions for comparative studies.

-

Compatibility: The p-chlorobenzyl groups are stable to the repetitive piperidine treatments used for Fmoc deprotection in standard solid-phase peptide synthesis (SPPS).[2]

Detailed Experimental Protocol: Solid-Phase Phosphorylation

This protocol is adapted from established methods for the phosphorylation of resin-bound peptides.[7]

Step 1: Peptide Synthesis

-

Synthesize the desired peptide sequence on a suitable solid support (e.g., Rink Amide resin) using standard Fmoc-based SPPS.

-

The serine, threonine, or tyrosine residue to be phosphorylated should be incorporated with its side-chain hydroxyl group unprotected. Alternatively, a highly labile protecting group like Trityl (Trt) can be used, which is then selectively removed on-resin prior to phosphorylation.

Step 2: On-Resin Phosphitylation

-

Swell the peptide-resin in anhydrous dichloromethane (DCM).

-

Prepare the phosphitylation solution: In a separate flask under an inert atmosphere (Argon or Nitrogen), dissolve Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite (5-10 equivalents relative to the peptide) and 1H-tetrazole (15-30 equivalents) in anhydrous DCM or a suitable solvent mixture.

-

Add the phosphitylation solution to the resin and agitate at room temperature for 1-2 hours.

-

Wash the resin thoroughly with DCM, followed by acetonitrile.

Step 3: Oxidation

-

Prepare the oxidation solution: A solution of tert-butyl hydroperoxide (tBuOOH) in DCM (e.g., 5.5 M solution, 10-20 equivalents) is commonly used.

-

Add the oxidation solution to the resin and agitate at 0°C to room temperature for 1 hour.

-

Wash the resin extensively with DCM and then methanol, and dry under vacuum.

Figure 3: Workflow for Solid-Phase Phosphopeptide Synthesis.

Application in Oligonucleotide Synthesis

While the 2-cyanoethyl group is the most common phosphate protecting group in automated oligonucleotide synthesis due to its facile removal by β-elimination, benzyl-type protecting groups offer an alternative strategy. The increased acid stability of the p-chlorobenzyl group makes it a candidate for syntheses where lability to acid is a concern.

The synthesis follows the standard automated cycle of deblocking, coupling, capping, and oxidation. Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite would be used to synthesize the phosphoramidite monomers of the desired nucleosides (A, C, G, T) prior to their use in the synthesizer. The key difference lies in the final deprotection step, which requires the removal of the p-chlorobenzyl groups.

Deprotection: Cleavage of the p-Chlorobenzyl Groups

The final and critical step is the removal of the p-chlorobenzyl protecting groups from the phosphate triester to yield the final phosphopeptide or oligonucleotide. These groups are stable to the standard TFA "cocktails" used to cleave peptides from the resin and remove other side-chain protecting groups.

The most effective method for cleaving benzyl and chlorobenzyl ethers and esters is catalytic transfer hydrogenation .[8][9][10]

Protocol for Catalytic Transfer Hydrogenation

Reagents:

-

Palladium on carbon (10% Pd/C)

-

Hydrogen Donor: Formic acid, ammonium formate, or cyclohexene

-

Solvent: Methanol, ethanol, or a mixture with water

Procedure:

-

Dissolve the protected phosphopeptide in a suitable solvent (e.g., methanol).

-

Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).

-

Add the hydrogen donor (e.g., 5-10 equivalents of ammonium formate).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C).

-

Monitor the reaction progress by HPLC or Mass Spectrometry.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Remove the solvent under reduced pressure to yield the deprotected product.

-

Purify the final product using reverse-phase HPLC.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized product.

³¹P NMR Spectroscopy

³¹P NMR is an invaluable tool for monitoring the phosphitylation and oxidation steps. The phosphorus atom in different chemical environments gives a distinct signal.

| Phosphorus Species | Typical ³¹P NMR Chemical Shift (ppm) |

| Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite | ~148-150 |

| Intermediate Phosphite Triester (P(III)) | ~140 |

| Final Phosphate Triester (P(V)) | ~0 to -10 |

| Final Phosphodiester (after deprotection) | ~0 |

Note: Chemical shifts are relative to 85% H₃PO₄ and can vary slightly based on solvent and molecular structure.[11][12][13][14]

Mass Spectrometry

Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry should be used to confirm the molecular weight of the final phosphopeptide or oligonucleotide, confirming successful phosphorylation and complete deprotection.

Safety and Handling

Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite is a reactive chemical and should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store under an inert atmosphere (argon or nitrogen) at -20°C. The compound is sensitive to moisture and air.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite is a versatile and effective phosphitylating agent for the synthesis of phosphopeptides and, in certain contexts, oligonucleotides. The key advantage of the p-chlorobenzyl protecting groups is their enhanced stability under acidic conditions, providing an orthogonal protection strategy compatible with standard Fmoc-based solid-phase synthesis. By understanding the underlying chemical principles of activation, coupling, oxidation, and deprotection, researchers can confidently employ this reagent to generate high-quality phosphorylated biomolecules for a wide range of applications in chemical biology and drug discovery.

References

-

Berner, S., Mühlegger, K., & Seliger, H. (1989). Studies on the role of tetrazole in the activation of phosphoramidites. Nucleic Acids Research, 17(3), 853–864. Available at: [Link]

-

Glen Research. (n.d.). DCI - A Logical Alternative Activator. Glen Report, 10(1). Available at: [Link]

-

Berner, S., Mühlegger, K., & Seliger, H. (1989). Studies on the role of tetrazole in the activation of phosphoramidites. PubMed. Available at: [Link]

-

Vargeese, C., Carter, J., Yegge, J., Krivjansky, S., Settle, A., Kropp, E., & Peterson, K. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050. Available at: [Link]

-

Glen Research. (n.d.). About Activators: Now and Tomorrow. Glen Report, 19(2). Available at: [Link]

-

University of California, Santa Barbara. (n.d.). 31P - NMR Facility. UCSB Chemistry and Biochemistry. Available at: [Link]

-

Thoen, L., Steyaert, J., & Madder, A. (2022). Dissecting the role of protein phosphorylation: a chemical biology toolbox. Chemical Society Reviews, 51(13), 5527-5554. Available at: [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Kson, P., & Olsen, C. A. (2013). Solid-phase synthesis of phosphopeptides. Methods in Molecular Biology, 1004, 147-156. Available at: [Link]

-

Perich, J. W., & Reynolds, E. C. (1991). Preparation of an asymmetrically protected phosphoramidite and its application in solid-phase synthesis of phosphopeptides. International Journal of Peptide and Protein Research, 37(6), 572-575. Available at: [Link]

-

Grote, T., & Gisselbrecht, J. P. (2006). Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. Inorganic Chemistry, 45(13), 5244–5252. Available at: [Link]

-

Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. Available at: [Link]

-

University of Sheffield. (n.d.). 31 Phosphorus NMR. NMR Service. Available at: [Link]

-

Fields, G. B. (Ed.). (2002). 6.5 Synthesis of Phosphopeptides. In Solid-Phase Peptide Synthesis. Academic Press. Available at: [Link]

-

Gowda, D. C. (2002). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid as hydrogen donor. Synthetic Communications, 32(14), 2125-2130. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Supplementary Information. Available at: [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Available at: [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. Reagent Guides. Available at: [Link]

-

Kumar, R., & Guzaev, A. (2006). Novel Methods for Synthesis of High Quality Oligonucleotides. Uppsala University Publications. Available at: [Link]

-

LibreTexts Chemistry. (2021). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]

-

Gryaznov, S. M., & Letsinger, R. L. (1993). 2-Benzamidoethyl Group − A Novel Type of Phosphate Protecting Group for Oligonucleotide Synthesis. Journal of the American Chemical Society, 115(9), 3808–3809. Available at: [Link]

-

Tang, X., & Xian, M. (2016). Oligonucleotide synthesis under mild deprotection conditions. RSC Advances, 6(73), 68936-68944. Available at: [Link]

-

Gait, M. J. (Ed.). (1984). Protecting Groups in Oligonucleotide Synthesis. In Oligonucleotide Synthesis: A Practical Approach. IRL Press. Available at: [Link]

-

Mori, K., & Itsuno, S. (2017). Transfer Hydrogenolysis of O‐ and N‐Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer‐Supported Nano‐Palladium Catalyst. Chemistry – An Asian Journal, 12(16), 2056-2060. Available at: [Link]

-

Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Available at: [Link]

-

Nishi, H., & Shay, J. W. (2009). Processive phosphorylation: mechanism and biological importance. Cell Cycle, 8(12), 1849–1855. Available at: [Link]

-

Varón Silva, D. (2016). Protecting Groups I. Max Planck Institute of Colloids and Interfaces. Available at: [Link]

-

Manabe, S., & Ito, Y. (2003). A new, lipophilic p-alkoxybenzyl ether protecting group and its use in the synthesis of a disaccharide. The Journal of Organic Chemistry, 68(22), 8639–8642. Available at: [Link]

Sources

- 1. glenresearch.com [glenresearch.com]

- 2. Dissecting the role of protein phosphorylation: a chemical biology toolbox - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00991E [pubs.rsc.org]

- 3. glenresearch.com [glenresearch.com]

- 4. Studies on the role of tetrazole in the activation of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies on the role of tetrazole in the activation of phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 11. trilinkbiotech.com [trilinkbiotech.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 31Phosphorus NMR [chem.ch.huji.ac.il]

The Strategic Application of Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite in Therapeutic Oligonucleotide Synthesis: A Technical Guide

Introduction: The Imperative for Precision in Oligonucleotide Synthesis

The landscape of modern therapeutics is increasingly shaped by the precision of oligonucleotide-based drugs. These synthetic strands of DNA and RNA offer the ability to modulate gene expression with a high degree of specificity, opening new frontiers in the treatment of genetic disorders, viral infections, and various cancers. The chemical synthesis of these therapeutic oligonucleotides is a complex, multi-step process where the success of each step is paramount to the purity and efficacy of the final active pharmaceutical ingredient. At the heart of this synthetic process lies the phosphoramidite method, a robust and efficient chemistry for the stepwise assembly of nucleotide chains.

The choice of protecting groups for the phosphoramidite monomers is a critical determinant of the overall success of the synthesis. These protecting groups must be stable throughout the iterative cycles of chain elongation yet be removable under conditions that do not compromise the integrity of the synthesized oligonucleotide. This technical guide provides an in-depth exploration of Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite, a phosphitylating agent of significant interest for the synthesis of therapeutic oligonucleotides. We will delve into its chemical properties, the rationale for its use, detailed experimental protocols, and its advantages in the context of drug development.

Chemical Properties and Synthesis of Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite

Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite is a versatile phosphitylating agent used for the phosphorylation of hydroxyl groups, particularly in the synthesis of protected phosphopeptides and, of relevance to this guide, oligonucleotides. The presence of the diisopropylamino group renders the phosphorus atom highly reactive towards nucleophiles like the 5'-hydroxyl group of a growing oligonucleotide chain, while the two p-chlorobenzyl groups serve as protecting groups for the phosphate backbone.

Molecular Structure:

Caption: Molecular structure of Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite.

The synthesis of Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite is analogous to that of other dialkyl N,N-diisopropylphosphoramidites. The general approach involves the reaction of N,N-diisopropylphosphoramidous dichloride with p-chlorobenzyl alcohol in the presence of a non-nucleophilic base, such as triethylamine, in an anhydrous aprotic solvent like tetrahydrofuran (THF).

Exemplary Synthesis Protocol

This protocol is adapted from the synthesis of the analogous dibenzyl N,N'-diisopropylphosphoramidite.[1]

Materials:

| Reagent | Molecular Weight | Quantity (mmol) | Volume/Mass |

| Dichloro-N,N-diisopropylphosphoramidite | 202.08 g/mol | 207.92 | 42 g |

| p-Chlorobenzyl alcohol | 142.58 g/mol | 416.67 | 59.4 g |

| Anhydrous Triethylamine | 101.19 g/mol | 455.44 | 66 mL |

| Anhydrous Tetrahydrofuran (THF) | - | - | 300 mL |

Procedure:

-

To a 500 mL round-bottomed flask under a nitrogen atmosphere, add dichloro-N,N-diisopropylphosphoramidite (42 g, 207.92 mmol) and anhydrous THF (300 mL). Stir until dissolved.

-

Add anhydrous triethylamine (66 mL, 455.44 mmol).

-

Cool the flask to 0°C in an ice-salt bath.

-

Slowly add a solution of p-chlorobenzyl alcohol (59.4 g, 416.67 mmol) in anhydrous THF dropwise, maintaining the reaction temperature near 0°C.

-

Upon completion of the addition, a white precipitate of triethylamine hydrochloride will form.

-

Remove the reaction mixture from the ice bath and continue stirring at room temperature for 3 hours.

-

Allow the solid to settle and then filter the suspension. Wash the solid with anhydrous THF.

-

Collect the filtrate and remove the solvent by rotary evaporation to yield the crude product.

-

The product can be purified by silica gel chromatography if necessary.

Mechanism of Action in Solid-Phase Oligonucleotide Synthesis

The phosphoramidite method for oligonucleotide synthesis is a cyclic process involving four key steps: deprotection, coupling, capping, and oxidation. Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite plays a central role in the coupling step.

Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.

-

Detritylation: The synthesis begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support, exposing a free 5'-hydroxyl group.

-

Coupling: The Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite, dissolved in an appropriate solvent like acetonitrile, is activated by a weak acid such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT). The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound nucleoside. This reaction forms a phosphite triester linkage, extending the oligonucleotide chain by one nucleotide.

-

Capping: To prevent the elongation of chains that failed to react in the coupling step, any unreacted 5'-hydroxyl groups are acetylated using reagents like acetic anhydride and N-methylimidazole. This ensures the high fidelity of the final oligonucleotide sequence.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent, typically an iodine solution in the presence of water and a weak base like pyridine. The p-chlorobenzyl groups remain attached to the phosphate oxygen atoms during this step.

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Experimental Protocols for Automated Synthesis

The following provides a generalized protocol for the use of Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite in an automated DNA/RNA synthesizer. Specific parameters may need to be optimized based on the synthesizer model and the specific oligonucleotide sequence.

Reagent Preparation:

| Reagent | Concentration | Solvent |

| Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite | 0.1 M | Anhydrous Acetonitrile |

| Activator (e.g., 5-Ethylthio-1H-tetrazole) | 0.25 M | Anhydrous Acetonitrile |

| Capping Reagent A (Acetic Anhydride/Lutidine) | 10% v/v | Anhydrous Acetonitrile |

| Capping Reagent B (N-Methylimidazole) | 16% v/v | Anhydrous Acetonitrile |

| Oxidizer (Iodine) | 0.02 M | THF/Pyridine/Water |

| Deblocking Agent (Trichloroacetic Acid) | 3% w/v | Dichloromethane |

Automated Synthesis Cycle Parameters:

| Step | Reagent | Wait Time (seconds) |

| Detritylation | 3% Trichloroacetic Acid in Dichloromethane | 60 - 90 |

| Coupling | Phosphoramidite + Activator | 120 - 300 |

| Capping | Capping A + Capping B | 30 |

| Oxidation | 0.02 M Iodine Solution | 30 |

Advantages of the p-Chlorobenzyl Protecting Group

The choice of the phosphate protecting group is a critical consideration in oligonucleotide synthesis, impacting both the efficiency of the synthesis and the ease of deprotection. While the 2-cyanoethyl group is widely used, the p-chlorobenzyl group offers several potential advantages, particularly in the context of therapeutic oligonucleotide development.

-

Orthogonality: The p-chlorobenzyl group is stable to the basic conditions typically used to remove the protecting groups from the nucleobases (e.g., concentrated ammonia or methylamine). This orthogonality allows for a two-step deprotection strategy, which can be advantageous for complex oligonucleotides with sensitive modifications.

-

Reduced Side Reactions: The 2-cyanoethyl group is removed via a β-elimination reaction, which can sometimes lead to side reactions, including the modification of the nucleobases. The deprotection of the p-chlorobenzyl group proceeds through a different mechanism, potentially reducing the formation of such impurities.

-

Compatibility with Modified Nucleosides: For certain modified nucleosides that are sensitive to the conditions required for the removal of other protecting groups, the milder deprotection conditions for the p-chlorobenzyl group may be beneficial.

Deprotection of the p-Chlorobenzyl Group

Following the completion of the solid-phase synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and the phosphate backbone are removed. The deprotection of the p-chlorobenzyl groups is typically achieved through catalytic hydrogenation or by treatment with strong reducing agents. However, for oligonucleotide synthesis, a more common and compatible method involves the use of thiophenol.

Exemplary Deprotection Protocol:

-

Cleavage and Base Deprotection: The solid support is first treated with concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine at elevated temperature (e.g., 55°C) for several hours. This cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases.

-

p-Chlorobenzyl Group Removal: After evaporation of the ammonia/methylamine solution, the oligonucleotide is redissolved in a suitable solvent system, such as a mixture of triethylamine, acetonitrile, and thiophenol. The reaction is typically allowed to proceed at room temperature for several hours.

-

Purification: The fully deprotected oligonucleotide is then purified using standard techniques such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Applications in Research and Drug Development

The unique properties of the p-chlorobenzyl protecting group make Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite a valuable tool in several areas of research and drug development:

-

Synthesis of Modified Oligonucleotides: The orthogonality of the p-chlorobenzyl group is particularly advantageous for the synthesis of oligonucleotides containing base-labile modifications, where a multi-step deprotection strategy is required.

-

Development of Therapeutic Oligonucleotides: The potential for reduced side reactions during deprotection can lead to higher purity of the final drug substance, a critical consideration for therapeutic applications.[2]

-

Phosphorylation of Biomolecules: Beyond oligonucleotide synthesis, this reagent is also used for the phosphorylation of other biomolecules, such as peptides containing serine, threonine, or tyrosine residues, to study the effects of phosphorylation on protein function.

Conclusion

Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite represents a strategic choice for the synthesis of oligonucleotides, particularly in the demanding context of therapeutic drug development. Its unique deprotection characteristics offer an orthogonal approach that can minimize side reactions and enhance the purity of the final product. While the more common 2-cyanoethyl phosphoramidites are suitable for many applications, the p-chlorobenzyl analogue provides a valuable alternative for the synthesis of complex and modified oligonucleotides where a carefully planned deprotection strategy is paramount. As the field of oligonucleotide therapeutics continues to advance, the availability of a diverse toolkit of phosphoramidite building blocks, including Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite, will be essential for the development of the next generation of precision medicines.

References

-

ResearchGate. Dibenzyl N,N-Diisopropylphosphoramidite | Request PDF. Available at: [Link]. Accessed January 14, 2026.

-

Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]. Accessed January 14, 2026.

-

Curiatis. Oligonucleotides Therapeutics: A Basic Understanding of the Use of Phosphoramidite. Available at: [Link]. Accessed January 14, 2026.

Sources

Structure of Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite

An In-Depth Technical Guide to Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite: Structure, Synthesis, and Application in Biopolymer Modification

Introduction

In the fields of chemical biology and drug development, the precise modification of biomolecules is paramount for elucidating biological pathways and creating novel therapeutics. Phosphorylation is a key post-translational modification that governs countless cellular processes. The chemical tools that enable the introduction of phosphate groups with high efficiency and selectivity are therefore indispensable. Among these, phosphoramidites are a superior class of reagents, forming the cornerstone of modern oligonucleotide synthesis and finding increasing use in the modification of other biopolymers like peptides.[1][]

This guide provides a detailed technical overview of Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite, a specialized phosphitylating agent designed for the phosphorylation of nucleophiles, particularly hydroxyl groups in amino acids.[3] We will dissect its molecular structure to understand its reactivity, outline a robust synthetic and purification protocol, detail methods for its analytical characterization, and explore its mechanism of action in the synthesis of phosphopeptides. This document is intended for researchers and scientists who require a deep, practical understanding of this reagent to leverage its capabilities in their work.

Part 1: Molecular Structure and Physicochemical Properties

Core Structure Analysis

The efficacy of Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite stems from the synergistic function of its three primary structural components: the trivalent phosphorus core, the N,N-diisopropylamino leaving group, and the di-p-chlorobenzyl protecting groups.

-

Trivalent Phosphorus (P(III)) Core: The central phosphorus atom is in a P(III) oxidation state, making it highly susceptible to activation and subsequent nucleophilic attack. This inherent reactivity is the basis for the phosphitylation reaction. Upon reaction, the phosphorus is oxidized to the more stable pentavalent P(V) state, typically as a phosphate triester.[4]

-

N,N-Diisopropylamino Group: This bulky amine serves as an excellent leaving group upon activation. In the presence of a mild acid catalyst, the nitrogen atom is protonated, transforming the amino group into a cation that readily dissociates from the phosphorus center.[5] The steric bulk of the two isopropyl groups provides a crucial kinetic balance, rendering the phosphoramidite stable enough for storage and handling while allowing for rapid activation and coupling when desired.[6]

-

Di-p-chlorobenzyl Protecting Groups: These two groups temporarily protect the oxygen atoms of the phosphite. The benzyl group is a well-established protecting group that can be cleaved under specific, mild conditions, typically catalytic hydrogenation. The addition of a chlorine atom at the para position of the benzene ring modifies the electronic properties and can influence the conditions required for deprotection, often providing alternative or more facile cleavage pathways compared to standard benzyl groups. These groups are stable throughout the coupling and oxidation steps and are removed at the final stage to reveal the desired phosphate moiety.[7]

Chemical Identification and Properties

Proper identification and handling are critical for the successful application of this reagent. The following table summarizes its key properties.

| Property | Value | Reference(s) |

| Chemical Name | Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite | [8] |

| CAS Number | 128858-43-5 | [8] |

| Molecular Formula | C₂₀H₂₆Cl₂NO₂P | [3] |

| Molecular Weight | 414.31 g/mol | [3] |

| Appearance | Clear colorless or light yellow liquid | [4][9] |

| Solubility | Soluble in Chloroform, Dichloromethane, THF, Acetonitrile; Insoluble in water | [3][10] |

| Storage Conditions | Long-term storage at -20°C under an inert atmosphere (Argon or Nitrogen). | [3] |

Part 2: Synthesis and Quality Control

The synthesis of high-purity Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite is essential for achieving high yields in subsequent biopolymer modifications. Impurities can lead to unwanted side reactions and complicate purification.[11]

Synthetic Pathway

The most direct and reliable method for synthesizing this reagent is based on the well-established reaction of a phosphorodiamidous chloride with the corresponding alcohol.[10] The pathway involves the reaction of N,N-Diisopropylphosphoramidous dichloride with two equivalents of p-chlorobenzyl alcohol in the presence of a tertiary amine base, such as triethylamine, to scavenge the HCl byproduct.

Detailed Synthesis Protocol

This protocol is adapted from the synthesis of the analogous dibenzyl compound and should be performed by trained chemists under strict anhydrous and inert atmosphere conditions.[12]

-

Preparation: A 500 mL oven-dried, three-neck round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with N,N-Diisopropylphosphoramidous dichloride (e.g., 20.3 g, 100 mmol) and dissolved in 200 mL of anhydrous tetrahydrofuran (THF).

-

Addition of Base: Anhydrous triethylamine (e.g., 22.3 g, 220 mmol, 2.2 eq) is added to the stirred solution.

-

Cooling: The flask is cooled to 0°C in an ice-salt bath.

-

Alcohol Addition: A solution of p-chlorobenzyl alcohol (e.g., 28.5 g, 200 mmol, 2.0 eq) in 50 mL of anhydrous THF is added dropwise via the dropping funnel over 1 hour, ensuring the internal temperature remains below 5°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 3 hours. A white precipitate of triethylammonium chloride will form.

-

Workup: The suspension is filtered under nitrogen to remove the salt. The filter cake is washed with a small amount of anhydrous THF.

-

Solvent Removal: The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product as an oil.

-

Purification: The crude oil is purified by flash chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite.

Quality Control & Analytical Characterization

Rigorous quality control is non-negotiable to ensure the reliability of subsequent synthetic steps. A multi-technique approach is recommended to confirm identity, purity, and stability.[13]

-

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most direct and powerful technique for characterizing phosphoramidites.[14] It provides a clear window into the phosphorus environment. The pure P(III) product should appear as a singlet (or a narrow multiplet if diastereomers are resolved) in the characteristic region of +145 to +155 ppm .[10][15] A critical quality check is for the absence of signals in the P(V) region (typically -10 to +20 ppm), which would indicate oxidative degradation.[15]

-

¹H and ¹³C NMR Spectroscopy: These techniques are used to confirm the structural integrity of the organic components of the molecule—the diisopropyl and p-chlorobenzyl groups—and to ensure the absence of residual solvents or starting materials.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is employed to confirm the molecular weight of the compound and to identify and quantify non-phosphorus-containing impurities.[13] High-resolution mass spectrometry can confirm the elemental composition.[16]

The following table summarizes typical quality specifications for this reagent.

| Parameter | Specification | Analytical Method |

| Purity (P(III) Species) | ≥ 98.0% | ³¹P NMR |

| Purity | ≥ 98.0% | RP-HPLC |

| P(V) Content | < 1.0% | ³¹P NMR |

| Identity Confirmation | Conforms to structure | ¹H NMR, ¹³C NMR |

| Mass Confirmation | Matches theoretical mass | LC-MS |

Part 3: Mechanism of Action and Application

The Phosphitylation Reaction: Activation and Coupling

The core function of a phosphoramidite is to phosphitylate a nucleophile, such as an alcohol. This process is not spontaneous; it requires activation by a weak acid catalyst, with 1H-tetrazole or its derivatives like 4,5-dicyanoimidazole being the most common.[4]

The mechanism proceeds in two key steps:

-

Activation: The activator, a weak acid, protonates the nitrogen atom of the diisopropylamino group. This converts the amine into a much better leaving group (diisopropylammonium cation).

-

Nucleophilic Attack (Coupling): The free hydroxyl group of the substrate (e.g., an amino acid side chain or a nucleoside) performs a nucleophilic attack on the now highly electrophilic phosphorus atom, displacing the protonated amine and forming a new P-O bond. The product is a phosphite triester.[5][6]

Application Workflow: Solid-Phase Phosphopeptide Synthesis

A primary application for this reagent is the site-specific phosphorylation of serine, threonine, or tyrosine residues during solid-phase peptide synthesis (SPPS).[3][10]

Experimental Protocol:

-

Peptide Synthesis: The peptide is assembled on a solid support using standard Fmoc- or Boc-SPPS protocols until the target hydroxyl-containing amino acid is at the N-terminus with its amino group protected.

-

Phosphitylation (Coupling): The resin-bound peptide is washed with anhydrous acetonitrile. A solution of Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite (e.g., 5-10 equivalents) and an activator like 4,5-dicyanoimidazole (e.g., 10-20 equivalents) in anhydrous acetonitrile is added to the resin. The reaction is allowed to proceed for 30-60 minutes at room temperature.

-

Washing: The resin is thoroughly washed with acetonitrile to remove excess reagents.

-

Oxidation: The newly formed phosphite triester is unstable and must be oxidized to the stable phosphate triester. This is typically achieved by treating the resin with a solution of 0.1 M iodine in a THF/pyridine/water mixture for 10-15 minutes. Alternatively, anhydrous oxidants like tert-butyl hydroperoxide (TBHP) can be used.

-

Continuation/Cleavage: Peptide synthesis can be continued if desired. Otherwise, the peptide is cleaved from the resin and side-chain protecting groups are removed using a standard cleavage cocktail (e.g., trifluoroacetic acid-based).

-

Final Deprotection: The p-chlorobenzyl groups on the phosphate are typically stable to standard acid cleavage. They are removed in a final, separate step. While standard benzyl groups are removed by catalytic hydrogenation (H₂/Pd-C), the p-chloro-substituent may allow for other deprotection strategies, although hydrogenolysis remains a viable option.[4] This final step yields the desired phosphopeptide.

Part 4: Handling, Storage, and Safety

-

Handling: Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite is highly sensitive to moisture and acid.[4] All handling should be performed in a glovebox or under a stream of dry, inert gas (argon or nitrogen). Use oven-dried glassware and anhydrous solvents to prevent hydrolysis, which leads to reagent degradation.

-

Storage: The reagent must be stored in a tightly sealed container at -20°C.[3] For frequent use, it can be aliquoted into smaller vials under inert atmosphere to avoid repeated exposure of the main stock to ambient conditions.

-

Safety: Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes. Work in a well-ventilated fume hood.

Conclusion

Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite is a highly effective and specialized reagent for the introduction of phosphate groups onto biomolecules. Its structure is rationally designed for a balance of stability during storage and high reactivity upon activation. A thorough understanding of its synthesis, purification, and analytical characterization is key to ensuring its quality and performance. When handled with the appropriate precautions against moisture and air, this phosphoramidite serves as a powerful tool in the synthesis of phosphopeptides and other modified biopolymers, enabling advanced research in proteomics, drug discovery, and molecular biology.

References

-

Title: Phosphoramidite Chemistry for DNA Synthesis Source: Twist Bioscience URL: [Link]

-

Title: Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries Source: MDPI URL: [Link]

-

Title: The Role of Phosphoramidites in Modern DNA Synthesis Source: Autech.com URL: [Link]

-

Title: Phosphoramidite compound identification and impurity control by Benchtop NMR Source: Magritek URL: [Link]

-

Title: Quality Standards for DNA phosphoramidite raw materials Source: US Pharmacopeia (USP) URL: [Link]

-

Title: Dibenzyl N, N -Diisopropylphosphoramidite | Request PDF Source: ResearchGate URL: [Link]

-

Title: Benzyl-N,N-diisopropylchlorophosphoramidite Source: PubChem URL: [Link]

-

Title: The Pivotal Role of Phosphoramidite Chemistry in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology Source: Amerigo Scientific URL: [Link]

-

Title: Phosphorus 31 Solid State NMR Characterization of Oligonucleotides Covalently Bound to a Solid Support Source: Nucleic Acids Research, Oxford Academic URL: [Link]

-

Title: Mass determination of phosphoramidites Source: PubMed URL: [Link]

-

Title: Protecting Groups Source: University of Bath URL: [Link]

-

Title: Nucleophilic Groups Protection of Phosphoramidite for DNA Synthesis Source: International Research Journal of Pure and Applied Chemistry URL: [Link]

-

Title: The Phosphoramidite Approach for Oligonucleotide Synthesis Source: ResearchGate URL: [Link]

Sources

- 1. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]

- 3. mybiosource.com [mybiosource.com]

- 4. Dibenzyl N,N'-diisopropylphosphoramidite [en.highfine.com]

- 5. DNAオリゴヌクレオチド合成 [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 8. Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite,(CAS# 128858-43-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 9. chemimpex.com [chemimpex.com]

- 10. researchgate.net [researchgate.net]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. DIBENZYL DIISOPROPYLPHOSPHORAMIDITE synthesis - chemicalbook [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]

- 15. usp.org [usp.org]

- 16. Mass determination of phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite

This guide provides an in-depth analysis of the critical chemical properties of Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite, a key reagent in specialized chemical synthesis. Focusing on solubility and stability, this document offers field-proven insights and detailed protocols to support researchers, scientists, and drug development professionals in optimizing its use, ensuring experimental reproducibility, and maintaining reagent integrity.

Introduction: Understanding the Reagent's Role

Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite is a phosphitylating agent used in the synthesis of complex organic molecules. Its primary function is to introduce a protected phosphate group onto a hydroxyl moiety. The diisopropylamino group serves as a reactive handle that is readily activated by a weak acid, while the p-chlorobenzyl groups are robust protecting groups for the phosphite moiety, which can be removed under specific conditions later in a synthetic sequence.

The success of any synthesis utilizing this reagent is fundamentally dependent on its purity and reactivity at the point of use. These factors are directly governed by its solubility in reaction solvents and its stability during storage and handling. This guide will dissect these two core characteristics to provide a comprehensive operational framework.

Solubility Profile

The solubility of a phosphoramidite is paramount as it dictates the choice of solvent for achieving a homogeneous reaction medium, which is essential for consistent and efficient coupling. Inadequate solubility can lead to concentration-dependent side reactions and incomplete consumption of starting materials.

While comprehensive quantitative solubility data for Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite is not broadly published, empirical data and analogy to similar structures provide a reliable working profile. The presence of two chlorobenzyl groups lends the molecule significant nonpolar character.

Table 1: Solubility Characteristics of Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite and Related Analogs

| Solvent | Compound | Solubility | Rationale & Field Notes |

| Acetonitrile (CH₃CN) | Dibenzyl N,N-Diisopropylphosphoramidite | Soluble[1][2][3] | Primary solvent for oligonucleotide synthesis. The p-chloro analog is expected to be soluble, but verification is crucial as high concentrations may require co-solvents. |

| Dichloromethane (CH₂Cl₂) | Dibenzyl N,N-Diisopropylphosphoramidite | Soluble[1][2][3] | Excellent solvent for phosphoramidites due to its inertness and ability to dissolve a wide range of organic compounds. |

| Chloroform (CHCl₃) | Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite | Soluble[4] | A common solvent for this class of compounds, suitable for reaction and analytical sample preparation (e.g., NMR). |

| Hexane | Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite | Soluble[4] | Indicates high nonpolar character. Useful for chromatographic purification but generally not for coupling reactions. |

| Tetrahydrofuran (THF) | Dibenzyl N,N-Diisopropylphosphoramidite | Soluble[1][2][5] | A good alternative to dichloromethane, though care must be taken to ensure it is anhydrous and peroxide-free. |

| Water (H₂O) | Dibenzyl N,N-Diisopropylphosphoramidite | Insoluble[1][2][3] | To be strictly avoided. Water is a reactant that leads to rapid hydrolysis of the phosphoramidite.[][7] |

Experimental Protocol: Determining Solubility

This protocol provides a self-validating system for determining the approximate solubility of the phosphoramidite in a solvent of interest.

Objective: To determine the solubility of Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite in anhydrous acetonitrile to a target concentration of 0.1 M for synthesis.

Materials:

-

Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite (store under inert gas, -20°C)

-

Anhydrous acetonitrile (<30 ppm H₂O)

-

Inert gas (Argon or Nitrogen)

-

Magnetic stirrer and stir bar

-

Volumetric flask and appropriate glassware, oven-dried.

Methodology:

-

Preparation: Oven-dry all glassware overnight and cool under a stream of inert gas.

-

Reagent Handling: Allow the phosphoramidite vial to warm to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.

-

Dispensing: In a glovebox or under a positive pressure of inert gas, weigh the required amount of the phosphoramidite to make a 0.1 M solution.

-

Dissolution: Add a portion of the anhydrous acetonitrile to the flask. Cap the flask and begin gentle magnetic stirring.

-

Observation: Observe the solution for complete dissolution. The absence of any visible solid particulates indicates that the compound is soluble at this concentration.

-

Confirmation: If soluble, bring the solution to the final volume with acetonitrile. The clarity of the final solution validates its suitability for use. If particulates remain, the concentration exceeds the solubility limit.

Stability: Degradation Pathways and Mitigation

The P(III) center in phosphoramidites is highly susceptible to reaction with nucleophiles, particularly water (hydrolysis), and to oxidation to the more stable P(V) state.[][8] Understanding these degradation pathways is critical for proper storage, handling, and interpretation of analytical data.

Key Degradation Pathways

-

Hydrolysis: Reaction with water cleaves the diisopropylamino group to form an H-phosphonate diester. This species is inactive in the standard coupling reaction and represents a loss of valuable reagent.[7][9] The presence of even trace amounts of acid can catalyze this degradation.[9]

-

Oxidation: Exposure to air or oxidizing contaminants converts the phosphite triester (P(III)) to a phosphate triester (P(V)). This oxidized form is unreactive in the coupling step of oligonucleotide synthesis.[10][11]

The diagram below illustrates the primary degradation logic for a generic phosphoramidite.

Caption: Core degradation pathways for phosphoramidites.

Best Practices for Handling and Storage

To mitigate these degradation pathways, a stringent protocol for handling and storage must be followed.

-

Storage: The reagent should be stored as a dry solid at -20°C under an inert atmosphere (argon is preferred).[4] Long-term storage in solution is not recommended, as the rate of degradation increases even in anhydrous solvents.[12]

-

Solvents: Always use high-purity, anhydrous solvents. For oligonucleotide synthesis, acetonitrile with a water content of <30 ppm is standard.[13]

-

Inert Atmosphere: All manipulations of the solid and its solutions should be performed under a positive pressure of dry argon or nitrogen.

-

Temperature: Before use, allow the reagent container to equilibrate to ambient temperature before opening to prevent moisture from condensing on the cold solid.

The following workflow ensures the integrity of the phosphoramidite from storage to use.

Caption: Recommended workflow for phosphoramidite handling.

Analytical Methods for Stability Assessment

Routine quality control is the only way to validate the purity of a phosphoramidite before committing it to a lengthy and expensive synthesis. The two most powerful techniques are ³¹P Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC).[14][15][16]

³¹P NMR Spectroscopy

³¹P NMR is the definitive method for assessing phosphoramidite integrity because it directly probes the phosphorus environment. It provides a quantitative measure of the active P(III) species versus its P(V) and other degradation products.[14][16]

Table 2: Typical ³¹P NMR Chemical Shifts for Phosphoramidites and Impurities

| Phosphorus Species | Typical Chemical Shift (δ, ppm) | Significance |

| Phosphoramidite (P(III)) | +145 to +150 | Active Reagent. Often appears as a sharp singlet or a pair of singlets for diastereomers.[16] |

| H-Phosphonate (P(III)) | +5 to +15 | Hydrolysis product. Indicates exposure to moisture. |

| Phosphate (P(V)) | -20 to 0 | Oxidation product. Indicates exposure to air or oxidants.[16] |

Experimental Protocol: Stability Study via ³¹P NMR

Objective: To assess the stability of Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite in solution over 72 hours.

Materials:

-

Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite

-

Anhydrous acetonitrile

-

Deuterated chloroform (CDCl₃) for NMR locking

-

NMR tubes with airtight caps

Methodology:

-